molecular formula C3H7N3OS B14551875 2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide CAS No. 61754-80-1

2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide

Cat. No.: B14551875
CAS No.: 61754-80-1
M. Wt: 133.18 g/mol
InChI Key: KKRXHBLAOZWSPJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. For example, the reaction of hydrazinecarbothioamide with 2-hydroxyacetaldehyde in an ethanol solution containing a few drops of glacial acetic acid under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazine derivatives.

Scientific Research Applications

2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. For instance, in its anticancer activity, it targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethylidene)hydrazine-1-carbothioamide is unique due to its specific functional groups that confer distinct biological activities, such as its potent antioxidant and anticancer properties. Its ability to target specific molecular pathways like the PI3K/Akt/mTOR signaling pathway sets it apart from other similar compounds .

Properties

CAS No.

61754-80-1

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

IUPAC Name

(2-hydroxyethylideneamino)thiourea

InChI

InChI=1S/C3H7N3OS/c4-3(8)6-5-1-2-7/h1,7H,2H2,(H3,4,6,8)

InChI Key

KKRXHBLAOZWSPJ-UHFFFAOYSA-N

Canonical SMILES

C(C=NNC(=S)N)O

Origin of Product

United States

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